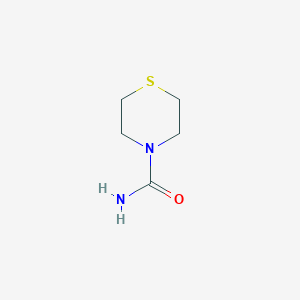

Thiomorpholine-4-carboxamide

Description

Historical Context of Thiomorpholine-Based Scaffolds in Chemical Science

The journey of thiomorpholine (B91149) in chemical science began in the early 20th century with foundational research that established the synthesis of the core six-membered sulfur-nitrogen heterocycle. These initial methods, often involving reactions like those between bis(β-chloroethyl) sulfide (B99878) and alcoholic ammonia, laid the groundwork for future explorations into this class of compounds. Over the decades, synthetic methodologies have advanced significantly, moving from these early batch processes to more sophisticated techniques, including continuous flow processes.

Thiomorpholine, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.com This designation stems from the observation that this structural motif is recurrent in molecules exhibiting a wide array of biological activities. jchemrev.comjchemrev.comethernet.edu.et The presence of both a secondary amine and a thioether group within its structure provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are crucial for drug development. researchgate.net Consequently, thiomorpholine and its analogues have been extensively investigated, leading to their incorporation into compounds developed for a variety of therapeutic purposes. jchemrev.comjchemrev.com

Academic Significance of the Thiomorpholine-4-carboxamide Core Structure

The academic significance of the Thiomorpholine-4-carboxamide core structure lies in its role as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The carboxamide group at the 4-position of the thiomorpholine ring provides a key point for structural diversification, enabling the exploration of structure-activity relationships (SAR).

The versatility of the thiomorpholine-4-carboxamide scaffold is demonstrated by its use in the synthesis of a variety of compounds with potential therapeutic applications. For instance, researchers have synthesized N-aryl and N-heteroaryl derivatives of thiomorpholine-4-carboxamide to explore their biological potential. mdpi.com The synthesis of compounds like N-(4-methoxyphenyl)thiomorpholine-4-carboxamide highlights the straightforward synthetic accessibility of this class of molecules. mdpi.com

Furthermore, the thiomorpholine-4-carboxamide moiety has been incorporated into more complex molecular architectures. An example is its integration into quinoline-based structures, such as N-(((5-(3-chloro-2-oxo-4-(4-(trifluoromethyl)phenyl)azetidin-1-yl)quinolin-8-yl)oxy)methyl)thiomorpholine-4-carboxamide, which has been synthesized and characterized. ajrconline.org This demonstrates the utility of the thiomorpholine-4-carboxamide unit as a component in the design of novel, multi-functional chemical entities.

The thiomorpholine-4-carboxamide core is also a key feature in the development of enzyme inhibitors. In the pursuit of novel inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes, researchers have designed and synthesized compounds based on a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold. nih.gov A notable example from this research is 4-(Thiomorpholine-4-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one, which incorporates the thiomorpholine-4-carboxamide structure. nih.gov

A derivative of the core structure, 4-thiomorpholin-4-ylbenzohydrazide, has been synthesized from 4-thiomorpholin-4-ylbenzonitrile. fortunejournals.com This hydrazide serves as an intermediate for creating a new series of hydrazone derivatives, which have been evaluated for their antimicrobial activities. fortunejournals.com This line of research underscores the importance of the thiomorpholine-4-carboxamide framework in generating libraries of compounds for biological screening.

Scope and Research Trajectories of Thiomorpholine-4-carboxamide Derivatives

The research trajectories for thiomorpholine-4-carboxamide derivatives are diverse, spanning various therapeutic areas and chemical explorations. The inherent structural features of the thiomorpholine ring, combined with the reactivity of the carboxamide group, make this scaffold a fertile ground for medicinal chemistry research. jchemrev.comresearchgate.net

One of the primary research directions is the development of antimicrobial agents . Thiomorpholine derivatives, in general, have shown promise as antibacterial and antifungal compounds. fortunejournals.comontosight.ai Specifically, derivatives of 4-thiomorpholin-4-ylbenzohydrazide have been synthesized and tested for their antimicrobial properties. fortunejournals.com Another study investigated the antimicrobial activity of 1-chloro-2-isocyanatoethane derivatives of thiomorpholine, highlighting the continued interest in this area. plos.org

Another significant area of investigation is in oncology . The thiomorpholine scaffold has been incorporated into molecules designed as anticancer agents. researchgate.netontosight.ai The development of PARP inhibitors containing the thiomorpholine-4-carboxamide moiety is a prime example of this trajectory. nih.gov The goal of such research is to create targeted therapies that can interfere with cancer cell growth and survival.

Research has also focused on the anti-inflammatory and antioxidant properties of thiomorpholine derivatives. researchgate.net Some derivatives have been synthesized and shown to possess hypolipidemic and antioxidant activity, suggesting their potential in addressing conditions related to oxidative stress and lipid metabolism. researchgate.net

Furthermore, thiomorpholine-4-carboxamide derivatives are being explored as inhibitors of other key enzymes. For example, thiomorpholine-bearing compounds have been designed and synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors for the potential treatment of type 2 diabetes. jchemrev.com The core structure is also found in compounds investigated as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the regulation of certain lipids with signaling functions. nih.gov

The following table provides a summary of some researched thiomorpholine-4-carboxamide derivatives and their areas of investigation:

| Derivative Class | Area of Research | Reference |

| N-Aryl/Heteroaryl Thiomorpholine-4-carboxamides | Synthesis and Late-Stage Functionalization | mdpi.com |

| Quinoline-linked Thiomorpholine-4-carboxamides | Synthesis of Biologically Potent Moieties | ajrconline.org |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP Inhibition | nih.gov |

| Hydrazones of 4-Thiomorpholin-4-ylbenzohydrazide | Antimicrobial Activity | fortunejournals.com |

| Pyrimidine-4-carboxamides | NAPE-PLD Inhibition | nih.gov |

The ongoing research into thiomorpholine-4-carboxamide and its derivatives highlights the enduring importance of this scaffold in the quest for new and effective therapeutic agents. The ability to readily modify the core structure allows for extensive exploration of its biological potential across a wide range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQORXVNSBSKOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501095 | |

| Record name | Thiomorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-63-2 | |

| Record name | Thiomorpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Thiomorpholine 4 Carboxamide and Its Derivatives

Direct Synthesis Approaches to Thiomorpholine-4-carboxamide

Direct synthesis methods provide the most straightforward routes to Thiomorpholine-4-carboxamide. These typically involve the reaction of a pre-formed thiomorpholine (B91149) ring with a suitable carbonyl source. One of the most common methods is the reaction of thiomorpholine with an isocyanate or a related precursor. For instance, the dropwise addition of thiomorpholine to a reaction mixture containing an appropriate electrophile can yield the desired carboxamide. google.com

Another direct approach involves the amidation of carboxylic acids. While direct reaction is often inefficient, the use of coupling agents can facilitate this transformation. Modern methods utilize catalysts to directly couple non-activated carboxylic acids with a nitrogen source, such as urea, to form amides, which can be adapted for the synthesis of thiomorpholine-based structures. rsc.org

Multistep Synthetic Pathways for Functionalized Thiomorpholine-4-carboxamide Derivatives

Multistep syntheses are essential for creating functionalized derivatives, allowing for greater molecular diversity and complexity. These pathways can involve building the thiomorpholine ring as a key step or derivatizing a pre-existing thiomorpholine scaffold.

Amide bond formation via coupling reactions is a cornerstone of modern organic synthesis and is frequently employed to produce thiomorpholine-4-carboxamide derivatives. These reactions typically involve the activation of a carboxylic acid, followed by reaction with thiomorpholine.

A prominent example is the use of peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In one study, various carboxylic acids were successfully coupled with thiomorpholine using HATU to produce a library of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides in moderate to good yields. nih.gov For example, the reaction of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid with thiomorpholine in the presence of HATU yielded 4-(Thiomorpholine-4-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one with a 49% yield. nih.gov

A novel, metal-free approach utilizes hypervalent iodine reagents. The coupling of benzamides with thiomorpholine can be mediated by PhI(OAc)₂, with K₃PO₄ as a base, to form N-substituted thiomorpholine-4-carboxamides. mdpi.comresearchgate.net This method demonstrates considerable reactivity, even surpassing that of morpholine (B109124) in similar reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a powerful tool for forming the C-N bond between a (hetero)aromatic ring and the nitrogen of thiomorpholine, which can then be further derivatized to the carboxamide. acs.orgidc-online.com

| Coupling Partner 1 | Coupling Partner 2 | Reagent/Catalyst | Product | Yield (%) | Reference |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acid | Thiomorpholine | HATU | 4-(Thiomorpholine-4-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one | 49 | nih.gov |

| Benzamide | Thiomorpholine | PhI(OAc)₂, K₃PO₄ | N-Phenylthiomorpholine-4-carboxamide | - | mdpi.com |

| 2,5-Dichloropyrimidine | Thiomorpholine | DiPEA | 2-Chloro-5-(thiomorpholin-4-yl)pyrimidine | 32 | acs.org |

In some synthetic strategies, the formation of the thiomorpholine ring itself is the key transformation. These ring-closing reactions build the heterocyclic core from acyclic precursors.

Common methods for synthesizing the thiomorpholine ring include:

Cyclization of amino-thiols with dihalides : Reacting a precursor like 2-aminoethanethiol with a 1,3-dihalopropane under basic conditions.

Intramolecular nucleophilic substitution : Building the ring via an intramolecular attack where the sulfur and nitrogen atoms are introduced sequentially.

Double Michael Addition : Aromatic amines can react with divinyl sulfone in a double-Michael addition reaction to form the thiomorpholine 1,1-dioxide ring. This reaction can be efficiently catalyzed by a boric acid/glycerol (B35011) system in water. researchgate.net

Annulation Reactions : A modern, one-step protocol uses a vinyl sulfonium (B1226848) salt, such as diphenyl vinyl sulfonium triflate, which acts as a bis-electrophile, reacting with β-amino thiols to form the thiomorpholine ring in high yield. bris.ac.uk This approach avoids harsh conditions and redox processes. bris.ac.uk

Once the ring is formed, subsequent steps, such as acylation at the nitrogen atom, are performed to complete the synthesis of the target carboxamide.

| Acyclic Precursor(s) | Reagent/Catalyst | Ring-Closing Strategy | Product Scaffold | Reference |

| Aromatic Amine + Divinyl Sulfone | Boric Acid / Glycerol | Double Michael Addition | Thiomorpholine 1,1-Dioxide | researchgate.net |

| β-Amino Thiol + Diphenyl Vinyl Sulfonium Triflate | Et₃N | Annulation Reaction | Thiomorpholine | bris.ac.uk |

| 2-Aminoethanethiol + 1,3-Dihalopropane | Base | Cyclization | Thiomorpholine |

This approach begins with the readily available thiomorpholine heterocycle and introduces the carboxamide functionality through N-acylation. This is a widely used and versatile strategy. The nitrogen atom of the thiomorpholine ring acts as a nucleophile, attacking an activated carboxylic acid derivative or another suitable electrophile.

For example, a multistep synthesis of pyrimidine-linked carboxamides involved treating an imidoyl chloride intermediate with thiomorpholine to furnish the final product. rroij.com In another sequence, thiomorpholine was reacted with p-chlorobenzonitrile in a nucleophilic substitution reaction, followed by hydrolysis of the nitrile to a carboxylic acid, conversion to an acid chloride, and finally reaction with hydrazine (B178648) to yield a 4–thiomorpholin–4-ylbenzohydrazide, which could be further derivatized. fortunejournals.com Similarly, substituted benzyl (B1604629) nitrofuranyl amides were prepared by reacting a benzylamine (B48309) intermediate, which had been previously coupled with thiomorpholine, with 5-nitro-furan-2-carbonyl chloride. nih.gov

Advanced Synthetic Techniques and Catalysis in Thiomorpholine-4-carboxamide Chemistry

Modern synthetic chemistry offers advanced techniques to improve efficiency, selectivity, and environmental friendliness. The synthesis of thiomorpholine derivatives benefits from developments in catalysis and stereoselective methods. For instance, the use of boric acid with glycerol as a catalyst for the double Michael addition to form the thiomorpholine dioxide ring in water represents a green and efficient catalytic system. researchgate.net

The synthesis of chiral, non-racemic thiomorpholine derivatives is of significant interest, particularly for pharmaceutical applications. Stereoselective synthesis allows for the controlled formation of a specific enantiomer or diastereomer.

A robust method for the stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives utilizes solid-phase synthesis. nih.govacs.org The strategy begins with an immobilized chiral amino acid, Fmoc-Cys(Trt)-OH (a protected form of cysteine), on a solid support. mdpi.comresearchgate.net Following a sequence of N-alkylation and N-sulfonylation/acylation on the solid phase, the molecule is cleaved from the resin. nih.gov The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail results in the stereoselective formation of the corresponding thiomorpholine-3-carboxylic acid. nih.govresearchgate.net This product can then be converted into a carboxamide derivative. Stereochemical studies have confirmed the specific configuration of the newly created chiral center at the C3 position of the ring. nih.govacs.org The enantiomeric purity of such compounds can be assessed using chiral derivatizing agents followed by chromatographic separation. researchgate.net

Late-Stage Functionalization Approaches for Thiomorpholine-4-carboxamide

Late-stage functionalization (LSF) is a pivotal strategy in medicinal chemistry that allows for the direct modification of complex molecular scaffolds at a late point in a synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies, optimizing pharmacokinetic and pharmacodynamic properties without the need for de novo synthesis. For saturated heterocyclic systems like thiomorpholine-4-carboxamide, LSF presents both significant opportunities and distinct challenges due to the chemical nature of the ring system.

The primary difficulty in the late-stage functionalization of the thiomorpholine core lies in the selective activation of its sp³ C-H bonds. The thiomorpholine ring contains C-H bonds adjacent to both a nitrogen and a sulfur atom. These heteroatoms influence the reactivity of the adjacent C-H bonds, but can also direct reactions toward undesired pathways. For instance, research into the aerobic C-H activation of protected thiomorpholine derivatives has shown that the process can lead to degradation and unwanted ring-opening reactions adjacent to the sulfur atom, highlighting the lability of the thiomorpholine ring under certain oxidative conditions. ucl.ac.uk

While modern synthetic methods like photoredox catalysis have been developed for the C-H functionalization of many saturated N-heterocycles, their specific application to the thiomorpholine-4-carboxamide scaffold is not extensively documented in the literature. sorbonne-universite.frnih.gov These photoredox methods often proceed through the generation of α-aminoalkyl radicals, which can then engage in various C-C or C-heteroatom bond-forming reactions. nih.gov However, the successful application of this strategy to thiomorpholine-4-carboxamide would need to overcome the potential for competing reactions involving the sulfur atom.

Given the challenges associated with direct C-H functionalization of the heterocyclic ring, a prevalent strategy for diversifying the thiomorpholine-4-carboxamide scaffold involves modification at the amide nitrogen. This approach, while technically a method for synthesizing derivatives, serves the practical purpose of LSF by using the core thiomorpholine structure to build a library of related compounds.

A notable example is the synthesis of N-aryl-thiomorpholine-4-carboxamides through the coupling of thiomorpholine with various primary benzamides. A study demonstrated a metal-free approach using the hypervalent iodine reagent diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) as a coupling mediator. mdpi.comresearchgate.net This method successfully couples thiomorpholine with substituted benzamides under relatively mild conditions, avoiding the use of transition metal catalysts. mdpi.comresearchgate.net The findings from this research are detailed below.

Research Findings: Synthesis of N-Substituted Thiomorpholine-4-carboxamide Derivatives

The following table summarizes the synthesis of various N-aryl thiomorpholine-4-carboxamide derivatives via a hypervalent iodine-mediated coupling reaction. mdpi.comresearchgate.net

| Derivative Name | Amide Reactant | Amine Reactant | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(4-methoxyphenyl)thiomorpholine-4-carboxamide | 4-methoxybenzamide | Thiomorpholine | PhI(OAc)₂, K₃PO₄ | 1,2-DCE, 80 °C, 18 h | Not specified | mdpi.com |

| N-(4-chlorophenyl)thiomorpholine-4-carboxamide | 4-chlorobenzamide | Thiomorpholine | PhI(OAc)₂, K₃PO₄ | 1,2-DCE, 80 °C, 18 h | Not specified | researchgate.net |

Iii. Theoretical and Computational Investigations of Thiomorpholine 4 Carboxamide

Quantum Chemical Studies on Thiomorpholine-4-carboxamide Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of thiomorpholine-4-carboxamide. These methods provide a detailed picture of electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Calculations for Thiomorpholine-4-carboxamide

While specific DFT studies exclusively on thiomorpholine-4-carboxamide are not extensively documented in publicly available literature, significant insights can be drawn from studies on closely related analogs, such as 4-(4-nitrophenyl)thiomorpholine (B1608610). For this substituted derivative, DFT calculations have been performed using the B3LYP functional with a def2-TZVPP basis set. These calculations are crucial for optimizing the molecular geometry and understanding the electronic properties.

| Parameter | Description |

| Functional | A mathematical function that approximates the exchange-correlation energy in DFT. B3LYP is a common hybrid functional. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. def2-TZVPP is a triple-zeta valence polarized basis set, offering a good balance of accuracy and computational cost. |

| Optimized Geometry | The lowest energy arrangement of atoms in a molecule as determined by the calculations. |

Molecular Orbital Analysis of Thiomorpholine-4-carboxamide

Molecular orbital (MO) analysis, an output of quantum chemical calculations, is critical for understanding the electronic behavior of thiomorpholine-4-carboxamide. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

For thiomorpholine-4-carboxamide, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, as well as the pi-system of the carboxamide group. The LUMO is likely to be a π* orbital associated with the carbonyl group of the carboxamide moiety. The precise energies and distributions of these orbitals would be determined by specific DFT calculations. Studies on related amide and thioamide systems have shown that n → π* interactions, where a lone pair donates electron density into an adjacent antibonding π* orbital, can play a significant role in stabilizing certain conformations. semanticscholar.org

Conformational Analysis of Thiomorpholine-4-carboxamide Ring Systems

Energetic Landscape and Preferred Conformations

The thiomorpholine (B91149) ring, being a six-membered heterocycle, can exist in several conformations, with the chair, boat, and twist-boat forms being the most significant. Computational studies on the related 4-(4-nitrophenyl)thiomorpholine have shown that the thiomorpholine ring predominantly adopts a low-energy chair conformation. nih.gov This is the expected and most stable conformation for six-membered rings, as it minimizes both angular and torsional strain.

The energetic landscape of the unsubstituted thiomorpholine-4-carboxamide is expected to also be dominated by the chair conformation. The energy barriers for ring inversion, the process by which one chair conformation converts to another, can be calculated to understand the ring's flexibility.

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered arrangement of all substituents, minimizing steric and torsional strain. |

| Boat | Higher | Eclipsed interactions and flagpole steric hindrance between substituents at the 1 and 4 positions. |

| Twist-Boat | Intermediate | A more stable intermediate between two boat forms, with reduced torsional strain compared to the boat. |

Influence of Substituents on Thiomorpholine-4-carboxamide Conformation

The substituent at the 4-position (the nitrogen atom) of the thiomorpholine ring, in this case, the carboxamide group, plays a crucial role in the conformational preference. The orientation of the carboxamide group relative to the ring (axial vs. equatorial) will have energetic consequences.

In the case of 4-(4-nitrophenyl)thiomorpholine, it was observed that in the solid-state crystal structure, the 4-nitrophenyl group occupies a quasi-axial position on the chair-form thiomorpholine ring. nih.gov However, DFT calculations of the isolated molecule in the gas phase indicated that the quasi-equatorial position is energetically preferred. nih.gov This highlights the significant role that intermolecular interactions in the crystal lattice can play in determining the final observed conformation.

Molecular Modeling and Simulation of Thiomorpholine-4-carboxamide Interactions

Molecular modeling and simulations are powerful tools to study the dynamic behavior of thiomorpholine-4-carboxamide and its interactions with its environment, such as solvent molecules or biological macromolecules. These methods provide a time-resolved view of molecular motion and intermolecular interactions.

Molecular dynamics (MD) simulations, for instance, can be used to explore the conformational landscape of thiomorpholine-4-carboxamide in a solvent, typically water, to understand how the solvent affects its structure and flexibility. By simulating the system over time, one can observe the transitions between different conformations and the stability of specific intermolecular interactions, such as hydrogen bonds between the carboxamide group and water molecules.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a thiomorpholine-4-carboxamide derivative, and its biological target, typically a protein.

Research into thiophene (B33073) carboxamide derivatives, which share a similar structural motif with thiomorpholine-4-carboxamide, has identified them as potential biomimetics of the anticancer agent Combretastatin A-4 (CA-4). nih.gov Docking studies have shown that these compounds can fit into the colchicine-binding site of tubulin. nih.govnih.gov For instance, certain thiophene carboxamide derivatives were observed to form hydrogen bonds with amino acid residues such as N-101, S-178, and Q-245 within the tubulin binding pocket. nih.gov The thiophene ring, with its high aromaticity, plays a critical role in these interactions. nih.govnih.gov

Similarly, studies on other carboxamide derivatives, such as thiazole (B1198619) carboxamides, have demonstrated their potential as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Docking simulations of these compounds into the active sites of COX-1 and COX-2 have been performed to elucidate their binding modes and predict their inhibitory activity. nih.gov

Table 1: Representative Molecular Docking Data for Carboxamide Derivatives

| Compound Type | Target Protein | Key Interacting Residues | Predicted Activity |

|---|---|---|---|

| Thiophene Carboxamide | Tubulin | N-101, S-178, Q-245 | Anticancer |

| Thiazole Carboxamide | COX-1, COX-2 | Not Specified | Anti-inflammatory |

| 1,3,4-Thiadiazole-resorcinol | Cholinesterases | Trp84, Phe330 | Neuroprotective |

This table is generated based on data from analogous carboxamide structures to illustrate the application of molecular docking.

Molecular Dynamics Simulations of Thiomorpholine-4-carboxamide Complexes

To further investigate the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. researchgate.net MD simulations provide a detailed view of the conformational changes and movements of atoms and molecules over time. researchgate.net

For thiophene carboxamide derivatives complexed with tubulin, MD simulations have been conducted over a timescale of 100 nanoseconds at a temperature of 300 Kelvin. nih.govnih.gov The results of these simulations, including analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and hydrogen bond interactions, have confirmed the stability and compactness of the ligand-protein complexes. nih.govnih.govrsc.org This stability suggests that the compounds can effectively bind to and inhibit the function of the target protein. nih.govnih.gov

In Silico ADME/Tox Prediction and Druglikeness Profiling of Thiomorpholine-4-carboxamide Analogues

The process of drug discovery and development heavily relies on the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). nih.gov In silico tools play a crucial role in predicting these properties for novel chemical entities, helping to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. nih.gov

For analogues of thiomorpholine-4-carboxamide, various computational models can be used to predict their druglikeness based on established criteria such as Lipinski's Rule of Five. This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

In silico ADME-Tox studies on related carboxamide derivatives have been performed to evaluate their potential as drug candidates. nih.gov These predictions can encompass a wide range of parameters, including oral bioavailability, plasma protein binding, blood-brain barrier penetration, and potential interactions with cytochrome P450 enzymes. nih.gov Toxicity predictions can assess the likelihood of mutagenicity (e.g., Ames test), carcinogenicity, and organ-specific toxicities. nih.gov The collective data from these in silico assessments provide a comprehensive profile of a compound's drug-like properties and potential liabilities. nih.govresearchgate.net

Table 2: Predicted Druglikeness and ADME Properties for a Representative Thiomorpholine-4-carboxamide Analogue

| Property | Predicted Value | Compliance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Yes |

| LogP | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| Oral Bioavailability | High | Favorable |

| CYP450 Inhibition | Low | Favorable |

| Ames Mutagenicity | Negative | Favorable |

This table represents hypothetical data for a representative analogue to illustrate the parameters assessed in in silico profiling.

Iv. Structure Activity Relationship Sar Studies of Thiomorpholine 4 Carboxamide Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of thiomorpholine-4-carboxamide derivatives is intricately linked to specific structural features. Key determinants include substitutions on the thiomorpholine (B91149) ring itself and the nature of the substituents on the carboxamide nitrogen.

Modifications to the thiomorpholine ring can have a profound impact on the biological activity of thiomorpholine-4-carboxamide derivatives. One notable modification is the oxidation of the sulfur atom.

In a series of 1H-indole-2-carboxamides designed as anti-Trypanosoma cruzi agents, the replacement of a morpholine (B109124) ring with a thiomorpholine 1,1-dioxide moiety resulted in one of the most potent compounds in the series. acs.org This suggests that the sulfone group plays a critical role in the compound's activity, potentially through hydrogen bonding interactions or by altering the electronic properties and conformation of the ring. acs.org

The following table summarizes the comparative activity of a morpholine-containing compound versus its thiomorpholine 1,1-dioxide analogue.

| Compound Feature | Biological Activity (pEC₅₀) |

| 4-(2-pyridyl)morpholine | < 5.0 |

| 4-(2-pyridyl)thiomorpholine 1,1-dioxide | 6.5 |

Data sourced from studies on 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity. acs.org

Furthermore, research into thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids has also highlighted the importance of the oxidized thiomorpholine ring in generating antiproliferative agents. researchgate.net

The substituents attached to the nitrogen atom of the carboxamide group are another critical factor in modulating the biological activity of this class of compounds. The nature of these substituents can influence the molecule's potency, selectivity, and pharmacokinetic properties.

For instance, in a study of 1-chloro-2-isocyanatoethane derivatives, N-(2-chloroethyl)thiomorpholine-4-carboxamide (CTC) was evaluated for its antimicrobial properties. plos.org The study revealed that the activity of these compounds is highly dependent on the heterocyclic core, with the morpholine analogue showing greater sensitivity against Gram-positive organisms compared to the thiomorpholine derivative. plos.org

In another study, a series of 4-thiomorpholin-4-ylbenzohydrazide derivatives were synthesized and tested for their antimicrobial activity. fortunejournals.com The results indicated that the nature and position of substituents on the benzene (B151609) ring of the benzohydrazide (B10538) moiety significantly impact the antibacterial and antifungal activities. fortunejournals.com Notably, the presence of a nitro group was found to have a considerable positive impact on the antimicrobial activity. fortunejournals.com This is likely due to the electron-withdrawing nature of the nitro group, which can enhance the compound's interaction with biological targets. fortunejournals.com

The following table illustrates the impact of N-substituents on the antimicrobial activity of thiomorpholine-4-carboxamide derivatives.

| N-Substituent Group | Effect on Antimicrobial Activity |

| 2-chloroethyl | Showed limited activity against Gram-positive bacteria and no activity against Gram-negative bacteria or yeast strains. plos.org |

| Substituted benzohydrazide | Activity is dependent on the substitution pattern of the benzene ring. fortunejournals.com |

| Nitro-substituted benzohydrazide | Significantly enhanced antibacterial and antifungal activity. fortunejournals.com |

Pharmacophore Modeling for Thiomorpholine-4-carboxamide-Based Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. youtube.com A pharmacophore model can serve as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity. youtube.comnih.gov

While specific pharmacophore models developed exclusively for thiomorpholine-4-carboxamide derivatives are not extensively documented, insights can be drawn from related compounds and their biological targets. For example, a general pharmacophore model for PARP1 inhibitors, a target for some heterocyclic carboxamides, includes a nicotinamide-mimicking core, which often consists of a carboxamide group. nih.gov For thiomorpholine-4-carboxamide derivatives, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature: The oxygen atom of the carboxamide group.

A hydrogen bond donor feature: The hydrogen atom of the carboxamide group.

A hydrophobic/aromatic feature: The thiomorpholine ring and/or parts of the N-substituent.

In a study on tumor necrosis factor-alpha converting enzyme (TACE) inhibitors, a pharmacophore hypothesis was generated that included a hydrogen bond donor, a ring aromatic feature, and a hydrophobic feature. pensoft.net Such models can be used to screen large chemical databases for novel molecules that fit the pharmacophore and may possess the desired biological activity. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of Thiomorpholine-4-carboxamide Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict their activity. nih.govresearchgate.net

A QSAR study on a series of GABA analogues, which included thiomorpholine derivatives as inhibitors of the GABA-AT enzyme, provided valuable insights. nih.govresearchgate.net The study revealed that bulky ligands, particularly those containing a sulfur atom, tend to be more potent inhibitors. nih.govresearchgate.net This suggests that the thiomorpholine ring contributes favorably to the binding affinity, possibly through hydrophobic interactions or by occupying a specific pocket in the enzyme's active site. nih.govresearchgate.net

The use of 3D molecular descriptors in the QSAR model also allowed for the proposition of the active enantiomeric form of the GABA analogues. nih.gov The following table lists some of the types of descriptors that are typically important in QSAR studies of such heterocyclic compounds.

| Descriptor Type | Potential Significance for Thiomorpholine-4-carboxamide Derivatives |

| Steric Descriptors | Relate to the size and shape of the molecule, influencing how well it fits into the binding site of a biological target. The finding that bulky ligands are preferred suggests the importance of these descriptors. nih.govresearchgate.net |

| Electronic Descriptors | Describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are crucial for electrostatic interactions with the target. nih.govresearchgate.net |

| Topological Descriptors | Characterize the connectivity of atoms within the molecule, providing information about its overall structure and branching. |

| Hydrophobic Descriptors | Quantify the hydrophobicity of the molecule, which is important for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

The development of robust QSAR models can significantly aid in the rational design of new thiomorpholine-4-carboxamide derivatives with improved biological activity by predicting the potency of yet-to-be-synthesized compounds. nih.gov

V. in Vitro Biological Activity Profiling and Mechanistic Exploration of Thiomorpholine 4 Carboxamide

Antimicrobial Activity Studies of Thiomorpholine-4-carboxamide Derivatives

Derivatives of thiomorpholine-4-carboxamide have been investigated for their ability to inhibit the growth of a wide range of pathogenic microorganisms. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

The antibacterial potential of thiomorpholine-4-carboxamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study involving 4–thiomorpholin–4-ylbenzohydrazide derivatives demonstrated their inhibitory effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with the minimum inhibitory concentration (MIC) determined by the cup plate method. fortunejournals.com The nature and position of substituents on the benzene (B151609) ring were found to significantly influence the antibacterial activity. fortunejournals.com

Similarly, pyrimidine (B1678525) derivatives incorporating a thiomorpholine (B91149) moiety were tested against a panel of bacteria including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa using the disc diffusion method. rroij.com Certain imine derivatives containing the thiomorpholine scaffold also showed notable activity against test bacteria, with some compounds exhibiting greater potency than the standard drug ampicillin (B1664943) against Pseudomonas aeruginosa. semanticscholar.org

Table 1: In Vitro Antibacterial Activity of Selected Thiomorpholine Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4–thiomorpholin–4-ylbenzohydrazide | Staphylococcus aureus | MIC | Active | fortunejournals.com |

| 4–thiomorpholin–4-ylbenzohydrazide | Escherichia coli | MIC | Active | fortunejournals.com |

| Pyrimidine-linked Thiomorpholine | Staphylococcus aureus | Disc Diffusion | Active | rroij.com |

| Pyrimidine-linked Thiomorpholine | Bacillus cereus | Disc Diffusion | Active | rroij.com |

| Pyrimidine-linked Thiomorpholine | Escherichia coli | Disc Diffusion | Active | rroij.com |

| Pyrimidine-linked Thiomorpholine | Pseudomonas aeruginosa | Disc Diffusion | Active | rroij.com |

The antifungal properties of thiomorpholine-4-carboxamide derivatives have been explored against various fungal pathogens. In one study, 4–thiomorpholin–4-ylbenzohydrazide derivatives were assayed against Aspergillus niger and Candida albicans, showing that substituents like a nitro group can considerably impact antifungal efficacy. fortunejournals.com

Another series of compounds, 2-chloro-N-(thiazol-2-yl)acetamide derivatives, was synthesized and evaluated. The thiomorpholine-containing derivative, N-(2-(4-chlorophenyl)thiazol-5-yl)-2-thiomorpholinoacetamide (3j), emerged as the most promising antifungal agent among those tested, exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml against Candida albicans, Aspergillus niger, and Aspergillus flavus. ddtjournal.net Boron-containing thiomorpholine derivatives have also been assessed, with some compounds demonstrating moderate activity against the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Thiomorpholine Derivatives This table is interactive. You can sort and filter the data.

| Derivative | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(2-(4-chlorophenyl)thiazol-5-yl)-2-thiomorpholinoacetamide | Candida albicans | MIC | 6.25 µg/ml | ddtjournal.net |

| N-(2-(4-chlorophenyl)thiazol-5-yl)-2-thiomorpholinoacetamide | Aspergillus niger | MIC | 6.25 µg/ml | ddtjournal.net |

| N-(2-(4-chlorophenyl)thiazol-5-yl)-2-thiomorpholinoacetamide | Aspergillus flavus | MIC | 6.25 µg/ml | ddtjournal.net |

| 4–thiomorpholin–4-ylbenzohydrazide | Aspergillus niger | MIC | Active | fortunejournals.com |

| 4–thiomorpholin–4-ylbenzohydrazide | Candida albicans | MIC | Active | fortunejournals.com |

| Boron-containing Thiomorpholine | Trichophyton rubrum | MIC90 | 42.0 µM | mdpi.com |

The search for new treatments for tuberculosis has led to the investigation of thiomorpholine derivatives. A thiomorpholine analogue of morpholino-type carboxamides, compound 18, was found to be highly potent against Mycobacterium tuberculosis, with a MIC90 value of 0.656 μM. acs.org This compound was also noted for being non-cytotoxic. acs.org

In another significant study, a series of novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines was synthesized. Two derivatives from this series, 7f and 7p, were identified as the most potent antitubercular agents against Mycobacterium tuberculosis H37Rv, both displaying a MIC of 1.56 μg/mL and possessing low cytotoxicity profiles. researchgate.net Conversely, some boron-containing thiomorpholine derivatives were evaluated and found to be inactive against the M. tuberculosis H37RV strain at a cutoff of 25 µM. mdpi.com

Table 3: In Vitro Antimycobacterial Activity Against M. tuberculosis H37Rv This table is interactive. You can sort and filter the data.

| Derivative Class | Compound | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Morpholino-type Carboxamide Analogue | 18 | MIC90 | 0.656 µM | acs.org |

| 2-(Thiophen-2-yl)dihydroquinolines | 7f | MIC | 1.56 µg/mL | researchgate.net |

| 2-(Thiophen-2-yl)dihydroquinolines | 7p | MIC | 1.56 µg/mL | researchgate.net |

Anticancer and Cytotoxic Activity Assessment (In Vitro)

The thiomorpholine-4-carboxamide core is a feature in several classes of compounds designed as potential anticancer agents. These derivatives have been tested against a variety of human cancer cell lines to assess their cytotoxic and antiproliferative effects.

A range of thiomorpholine-4-carboxamide derivatives have demonstrated significant antiproliferative activity. A series of N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids bearing a 1,2,3-triazole moiety were synthesized and tested against MCF-7 (breast), HeLa (cervical), and A-549 (lung) cancer cell lines. researchgate.netdntb.gov.ua Derivatives with 2-hydroxy, 2-methoxy, and 3-methoxy phenyl substitutions showed potential antiproliferative activity, with compound 7h being particularly potent with IC50 values of 12.54 µM (MCF-7), 11.92 µM (HeLa), and 14.12 µM (A-549). researchgate.net

Betulinic acid ester derivatives incorporating a thiomorpholine amide were evaluated against several cancer cell lines. mdpi.comnih.gov Thiomorpholine amides of succinic acid (2d) and citraconic acid (3d) showed high selectivity and potent activity against the MV4-11 leukemia cell line, with IC50 values of 3.16 µM and 4.23 µM, respectively, suggesting they are promising candidates for further investigation as anti-leukemia compounds. mdpi.com The primary mechanism of action for these active compounds was identified as the induction of apoptosis. mdpi.comnih.gov

Furthermore, a series of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives were tested for their cytotoxic effects on A549 lung cancer cells. researchgate.net Six of these compounds showed better inhibitory activity than the reference drug cisplatin, with the 4-CH3 phenyl derivative (3f) being the most potent, recording an IC50 of 3.72 µM. researchgate.net These compounds were also found to be selective, with IC50 values greater than 500 µM against the healthy L929 cell line. researchgate.net The induction of apoptosis in A549 cells was also noted for derivatives of 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine.

Table 4: In Vitro Antiproliferative Activity of Selected Thiomorpholine Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Compound | Cell Line | Activity Metric | Result (µM) | Reference |

|---|---|---|---|---|---|

| N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide Hybrid | 7h | MCF-7 | IC50 | 12.54 | researchgate.net |

| N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide Hybrid | 7h | HeLa | IC50 | 11.92 | researchgate.net |

| N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide Hybrid | 7h | A-549 | IC50 | 14.12 | researchgate.net |

| Betulinic Acid Ester-Thiomorpholine Amide | 2d | MV4-11 | IC50 | 3.16 | mdpi.com |

| Betulinic Acid Ester-Thiomorpholine Amide | 3d | MV4-11 | IC50 | 4.23 | mdpi.com |

The antiproliferative effects of thiomorpholine-4-carboxamide derivatives are often linked to their ability to interfere with the normal progression of the cell cycle in cancer cells. Several studies have pointed towards this mechanism. For instance, derivatives of 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine were found to arrest cell cycle progression in A549 lung cancer cells.

Enzyme Inhibition Studies by Thiomorpholine-4-carboxamide Compounds

Derivatives of thiomorpholine-4-carboxamide have demonstrated the ability to selectively inhibit several enzymes, highlighting their potential as targeted therapeutic agents. jchemrev.comjchemrev.com These scaffolds have been identified as indispensable elements in the design of selective enzyme inhibitors. jchemrev.comjchemrev.com

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks through the base excision repair pathway. nih.govimrpress.com The inhibition of these enzymes is a clinically validated strategy in oncology. nih.gov The primary mechanism of PARP inhibitors involves competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for its binding site in the catalytic domain. nih.govmdpi.com This competition blocks the synthesis of poly(ADP-ribose) chains, a crucial step in recruiting other DNA repair proteins. nih.govgoogle.com

A key mechanism that contributes significantly to the cytotoxicity of PARP inhibitors is "PARP trapping". imrpress.commdpi.com Here, the inhibitor molecule binds to the PARP enzyme while it is attached to DNA, preventing its release and stalling the repair process. mdpi.com This leads to the formation of PARP-DNA complexes that are highly toxic to the cell, especially in tumors with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality). nih.govmdpi.com The carboxamide moiety is a well-established pharmacophore for PARP inhibition, designed to mimic the nicotinamide portion of NAD+. nih.gov Novel scaffolds, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have been designed based on this principle to act as potent PARP inhibitors. nih.gov

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival that is absent in higher eukaryotes, making it a validated target for antibiotics. nih.gov It facilitates DNA supercoiling and relieves torsional strain during DNA replication. nih.gov

Certain thiomorpholine-4-carboxamide derivatives have been identified as inhibitors of this enzyme. In one study, N-(2-chloroethyl)thiomorpholine-4-carboxamide (CTC) was evaluated for its antibacterial potential. nih.govplos.org In silico molecular modeling studies predicted a high affinity of CTC for the active site of DNA gyrase. nih.govplos.orgresearchgate.net Further investigations into novel quinoline (B57606) derivatives bearing a thiomorpholine moiety showed potent inhibitory activity against S. aureus DNA gyrase. researchgate.net Specifically, compounds 3b and 9c in the study were found to be very potent inhibitors, with IC50 values superior to the standard drug, ciprofloxacin. researchgate.net Molecular docking supported these findings, indicating effective binding of the compounds to the target enzyme. researchgate.net

| Compound | Target Enzyme | Reported Activity | Source |

|---|---|---|---|

| N-(2-chloroethyl)thiomorpholine-4-carboxamide (CTC) | DNA Gyrase | Binding affinity: -4.63 to -5.64 Kcal/mol (in silico) | nih.govplos.org |

| Compound 3b (a thiomorpholine-quinoline derivative) | S. aureus DNA Gyrase | IC50: 18.75 ± 1.2 µM | researchgate.net |

| Compound 9c (a thiomorpholine-quinoline derivative) | S. aureus DNA Gyrase | IC50: 19.32 ± 0.99 µM | researchgate.net |

| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | IC50: 26.43 ± 0.64 µM | researchgate.net |

The versatility of the thiomorpholine-4-carboxamide scaffold extends to the modulation of several other key enzymes implicated in various diseases. jchemrev.com

Dipeptidyl Peptidase IV (DPP-IV): A series of thiomorpholine-bearing compounds were designed as DPP-IV inhibitors for the potential treatment of type 2 diabetes. jchemrev.com Compounds 16a, 16b, and 16c were identified as effective in vitro inhibitors of DPP-IV. jchemrev.com

Squalene Synthase (SQS): This enzyme is involved in the cholesterol biosynthesis pathway. An unexpected increase in inhibitory activity against SQS was observed when a morpholine (B109124) ring was replaced by its isostere thiomorpholine, converting a weak inhibitor into a derivative with significant activity (IC50 = 15 µM). nih.gov

Tumor Necrosis Factor-alpha-Converting Enzyme (TACE) and Matrix Metalloproteases (MMPs): A structure-based design approach led to the identification of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1) as a dual inhibitor of TACE and several MMPs, with nanomolar IC50 values. nih.gov

Cholinesterases: Certain thiomorpholine derivatives have shown moderate inhibitory activity against acetylcholinesterase (AChE). jchemrev.comjchemrev.com Another study identified a thiomorpholine derivative (compound 7c) as the most potent inhibitor of equine butyrylcholinesterase (eqBuChE). researchgate.net

Lipoxygenase (LOX): Lipoxygenases are involved in inflammatory processes. mdpi.com Valproic acid conjugates with thiomorpholine showed inhibitory activity against soybean lipoxygenase, which is often used as a model for the mammalian enzyme. mdpi.com

| Enzyme Target | Compound/Derivative Series | Reported In Vitro Activity | Source |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Compound 16c | IC50: 3.40 µmol/L | jchemrev.com |

| Squalene Synthase (SQS) | Compound 13 (thiomorpholine derivative) | IC50: 15 µM | nih.gov |

| TACE / MMPs | TMI-1 | Nanomolar IC50 values | nih.gov |

| Acetylcholinesterase (AChE) | Compounds 10a, 10b | Moderate inhibition | jchemrev.comjchemrev.com |

| Butyrylcholinesterase (BuChE) | Compound 7c | Potent inhibition | researchgate.net |

| Lipoxygenase (LOX) | Valproic acid-thiomorpholine conjugate (Compound 2) | Inhibitory activity observed | mdpi.com |

| Urease | Schiff base and β-lactam derivatives | Good inhibition activity | jchemrev.com |

Anti-inflammatory and Antioxidant Activity (In Vitro)

Thiomorpholine-containing compounds have been evaluated for their potential to combat inflammation and oxidative stress. jchemrev.comjchemrev.com In vitro studies have confirmed these properties through various assays. For instance, certain thiomorpholine derivatives were found to inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with IC50 values as low as 7.5 µM. jchemrev.com This indicates a potent antioxidant effect by preventing oxidative damage to cellular membranes.

The anti-inflammatory activity has been assessed in vitro through the inhibition of soybean lipoxygenase (LOX), an enzyme structurally similar to mammalian 5-LOX which is involved in inflammatory pathways. mdpi.comnih.gov The antioxidant capacity has also been demonstrated through radical scavenging assays. researchgate.net Some derivatives exhibited a radical scavenging profile comparable to Trolox, a well-known antioxidant standard. nih.gov The combination of these activities suggests that such compounds could be useful for conditions where inflammation and oxidative stress coexist. researchgate.net

| Activity | Assay/Model | Compound/Derivative Series | Finding | Source |

|---|---|---|---|---|

| Antioxidant | Inhibition of microsomal lipid peroxidation | Thiomorpholine derivatives | IC50 as low as 7.5 µM | jchemrev.com |

| Antioxidant | DPPH radical scavenging | Trolox derivatives | Activity comparable to Trolox standard | nih.gov |

| Anti-inflammatory | Soybean Lipoxygenase (LOX) Inhibition | Valproic acid conjugates | Moderate to high inhibitory activity | mdpi.com |

| Antioxidant | General antioxidant assays | Compounds 8a, 8b, 8c | Enhanced antioxidant activity | jchemrev.comjchemrev.com |

Antiviral Activity (In Vitro)

The thiomorpholine scaffold has been incorporated into molecules designed to inhibit viral replication. A notable example is in the development of HIV-1 maturation inhibitors. nih.govnih.gov The introduction of a thiomorpholine 1,1-dioxide heterocycle was a key development, resulting in compound 21 which exhibited an antiviral profile comparable to its morpholine analog but with an improved pharmacokinetic profile. nih.gov BMS-955176, a second-generation HIV-1 maturation inhibitor, incorporates a thiomorpholine 1,1-dioxide moiety and demonstrates potent, broad-spectrum antiviral activity against wild-type HIV-1 and clinically relevant Gag polymorphisms, with a mean EC50 value of 3.9 ± 3.4 nM against a library of clinical isolates. nih.gov

Furthermore, thiomorpholine derivatives have been tested against other viruses. A phthalic-thiomorpholine derivative of betulinic acid (compound 13d) showed potent activity against Herpes Simplex Virus-1 (HSV-1) and possessed the highest selectivity index in its series. preprints.org In another study, novel tetrahydroisoquinoline derivatives were synthesized and compared to their thiomorpholinone analogues for activity against human coronaviruses (HCoV-229E and HCoV-OC43), indicating the exploration of this scaffold in the context of emerging viral threats. mdpi.com

| Virus | Compound | Reported Activity | Source |

|---|---|---|---|

| HIV-1 (Wild-Type) | BMS-955176 | Mean EC50: 3.9 ± 3.4 nM | nih.gov |

| HIV-1 (Gag V370A polymorphism) | BMS-955176 | Potent activity maintained | nih.gov |

| Herpes Simplex Virus-1 (HSV-1) | Compound 13d (Phthalic-thiomorpholine derivative) | High Selectivity Index (SI = 11.8) | preprints.org |

| Human Coronavirus (HCoV-229E & OC-43) | Thiomorpholinone analogues | Screened for anti-coronavirus activity | mdpi.com |

Investigation of Molecular Targets and Ligand-Target Interactions (In Vitro)

Understanding the interaction between a ligand and its molecular target is fundamental to rational drug design. For thiomorpholine-4-carboxamide derivatives, in silico molecular docking and modeling have been crucial in elucidating these interactions. researchgate.net

In the context of DNA gyrase inhibition, docking studies have provided a molecular basis for the observed antibacterial activity. nih.govplos.org These studies showed that N-(2-chloroethyl)thiomorpholine-4-carboxamide (CTC) demonstrated high affinity for the target protein, with binding energies ranging from -4.63 to -5.64 Kcal/mol. nih.govplos.org The compound was predicted to adopt a binding mode similar to known inhibitors like chlorobiocin and ciprofloxacin. plos.org Similarly, docking of novel thiomorpholine-quinoline derivatives into the active site of S. aureus DNA gyrase supported their potent inhibitory activity, revealing key structural features for effective binding. researchgate.net

Structure-based design was explicitly used to develop TMI-1 as a dual TACE/MMP inhibitor, indicating a deep understanding of the ligand's interaction with the enzymes' active sites. nih.gov For other targets, such as cholinesterases, molecular dynamics (MD) simulations have been employed to record the binding interactions of the most potent compounds, helping to identify the structural components that confer selectivity for AChE or BuChE. researchgate.net These computational approaches, combined with in vitro assay results, provide a comprehensive picture of how thiomorpholine-4-carboxamide derivatives engage with their molecular targets to exert a biological effect.

Vi. Emerging Research Directions and Future Perspectives for Thiomorpholine 4 Carboxamide

Design Principles for Novel Thiomorpholine-4-carboxamide Chemotypes

The design of new chemical entities based on the thiomorpholine-4-carboxamide core is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A key strategy involves the isosteric replacement of a morpholine (B109124) ring with a thiomorpholine (B91149) ring. mdpi.com This substitution, which replaces an oxygen atom with a sulfur atom, increases the molecule's lipophilicity and can introduce a "metabolically soft spot" due to the potential for oxidation of the sulfur atom. mdpi.com This property can be leveraged to modulate the metabolic stability of a compound. mdpi.com

Researchers employ several design strategies to discover novel chemotypes:

Scaffold Hopping and Molecular Hybridization : These techniques are used to transform existing chemical structures into new scaffolds, such as converting thiophene[3,2-d]pyrimidine derivatives into dihydrothiopyrano[4,3-d]pyrimidines, to identify compounds with powerful antiviral activity and improved resistance profiles. nih.gov

Privileged Structures : The concept of "privileged structures," which are scaffolds capable of binding to multiple biological targets, informs the design of new compounds. unife.it The thiomorpholine moiety itself can be considered part of a privileged structure, and its incorporation into various molecular frameworks is a rational approach to developing new drug candidates. unife.itresearchgate.net

Computational and High-Throughput Screening (HTS) : The integration of computational chemistry with HTS allows for more directed and rapid feedback in the search for high-quality screening compounds. unife.it HTS has been successfully used to identify novel scaffolds, such as sulfanyltriazoles, which can then be optimized through targeted chemical modifications. nih.gov

These design principles are essential for the development of new thiomorpholine-4-carboxamide derivatives with improved safety, better pharmacokinetic properties, and enhanced efficacy against various targets, including drug-resistant strains. nih.gov

Exploration of Thiomorpholine-4-carboxamide in Materials Science (e.g., Corrosion Inhibition)

Beyond its applications in medicinal chemistry, the thiomorpholine-4-carboxamide scaffold is being explored in the field of materials science, particularly as a corrosion inhibitor. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are effective at protecting metals from corrosion by adsorbing onto the metal surface and forming a protective film. researchgate.netarabjchem.org

A study investigating corrosion inhibitors for mild steel in a hydrochloric acid (HCl) medium demonstrated the effectiveness of a thiomorpholine-4-carboxamide derivative, N-(2-chloroethyl)tiomorpholine-4-carboxamide (NCTC). researchgate.net The study revealed that the inhibition efficiency of NCTC increased with higher concentrations but decreased with rising temperatures, a phenomenon suggesting a physical adsorption (physisorption) mechanism. researchgate.net The presence of the sulfur atom in the thiomorpholine ring, in addition to nitrogen and oxygen atoms, contributes to its strong inhibitive properties, making it more effective than its morpholine-based analogue. researchgate.net

The formation of a protective film on the mild steel surface by the NCTC molecules was confirmed through Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD). researchgate.net Quantum chemical calculations further supported these findings by identifying the prospective sites on the molecule responsible for interaction with the steel surface. researchgate.net

| Concentration (µM) | Inhibition Efficiency (%) |

|---|---|

| 10 | 52.6 |

| 50 | 90.1 |

Development of Advanced Methodologies for Thiomorpholine-4-carboxamide Characterization

The synthesis of novel thiomorpholine-4-carboxamide derivatives necessitates the use of a suite of analytical techniques to confirm their structure, purity, and stereochemistry. Standard methodologies form the foundation of characterization, while advanced computational and chromatographic techniques provide deeper insights.

Standard Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are routinely used to elucidate the molecular structure of newly synthesized compounds. mdpi.comrroij.comfortunejournals.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy helps in identifying the functional groups present in the molecule. researchgate.netarabjchem.orgfortunejournals.com

Mass Spectrometry (MS) : This technique is employed to confirm the molecular weight of the synthesized compounds. arabjchem.orgrroij.comfortunejournals.com

Advanced Characterization Techniques:

X-ray Crystallography : For unambiguous determination of the three-dimensional molecular structure, including the conformation of the thiomorpholine ring and the stereochemistry of substituents, single-crystal X-ray crystallography is the definitive method. mdpi.comnih.gov It has been used to confirm that the thiomorpholine ring typically adopts a stable chair conformation. mdpi.com

Computational Analysis :

Density Functional Theory (DFT) : DFT calculations are used to correlate theoretical quantum chemical parameters with experimentally observed properties, such as corrosion inhibition efficiency. researchgate.netarabjchem.org This method helps in understanding the electronic properties and reactive sites of the molecule. mdpi.com

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) : This computational method is used to analyze binding energies between a ligand and a protein, providing insights into the favorability of complex formation. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) : When dealing with chiral derivatives, chiral HPLC is essential to prove the conservation of the required stereochemical configuration during a synthetic sequence. nih.gov

These advanced methodologies are critical for ensuring the structural integrity of novel compounds and for understanding the structure-property relationships that govern their activity. nih.gov

Synergistic Effects of Thiomorpholine-4-carboxamide in Combination Studies (In Vitro)

The investigation of synergistic effects, where the combined effect of two or more agents is greater than the sum of their individual effects, is a significant area of research. In vitro combination studies involving thiomorpholine-4-carboxamide derivatives have shown promise, particularly in the context of cancer therapy.

A study on a thiomorpholin hydroxamate inhibitor, TMI-1, evaluated its cytotoxic action in breast cancer cells both alone and in combination with other therapeutic drugs. nih.gov The study utilized the combination index (CI) method, a quantitative measure to determine the nature of drug interactions, where a CI value less than 1 indicates synergism. nih.gov

The results demonstrated that TMI-1 acted synergistically with three other tested drugs across different concentration ratios. nih.gov In some cases, the CI values were below 0.5, suggesting a marked synergistic effect. nih.gov This indicates that TMI-1 is a potent synergistic agent and that its mechanisms of action may differ from the other drugs it was combined with, making it a promising candidate for combination therapies in breast cancer. nih.gov The concept of using combinations to achieve additive or synergistic effects is a key strategy in developing more effective treatments. google.com

| Drug Combination | Interaction Type (based on CI) | Observation |

|---|---|---|

| TMI-1 + Drug A | Synergism (CI < 1) | Synergistic effects observed at various concentration ratios. |

| TMI-1 + Drug B | Synergism (CI < 1) | Marked synergism (CI < 0.5) observed at certain concentrations. |

| TMI-1 + Drug C | Synergism (CI < 1) | Identifies TMI-1 as a potent synergistic drug for breast cancer therapy. |

Q & A

Q. What are the optimal synthetic routes for thiomorpholine-4-carboxamide, and how can reaction conditions be systematically optimized to improve yield?

- Methodological Answer: Synthesis of thiomorpholine-4-carboxamide typically involves coupling morpholine derivatives with thioamide precursors. Systematic optimization can be achieved by varying catalysts (e.g., EDCI/HOBt for carbodiimide-mediated coupling), solvents (polar aprotic solvents like DMF or DMSO), and reaction temperatures. Reaction progress should be monitored via TLC or HPLC, with yields quantified using gravimetric analysis or NMR integration. For derivatives, consider protecting-group strategies to minimize side reactions. Structural confirmation requires cross-validation via H/C NMR and IR spectroscopy .

Q. How can researchers confirm the structural integrity of thiomorpholine-4-carboxamide derivatives using spectroscopic and crystallographic methods?

- Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related morpholine-carboxamide analogs (e.g., N-phenylmorpholine-4-carboxamide, where bond lengths and angles were resolved with ). For solution-phase analysis, combine H NMR (to verify proton environments), C NMR (to confirm carbonyl and thiomorpholine ring carbons), and HRMS (for molecular ion validation). IR spectroscopy can identify characteristic amide C=O stretches (~1650–1700 cm) and thioamide C=S bonds (~1250 cm) .

Advanced Research Questions

Q. How should contradictory data regarding the biological activity of thiomorpholine-4-carboxamide derivatives be analyzed and resolved in pharmacological studies?

- Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Address this by:

- Replicating experiments under standardized protocols (e.g., ISO-certified cell lines, controlled buffer systems).

- Validating compound purity via HPLC (>95% purity threshold) and elemental analysis.

- Applying statistical frameworks (e.g., ANOVA with post-hoc tests) to distinguish experimental noise from true biological variability.

- Cross-referencing with orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target engagement .

Q. What strategies are effective in designing thiomorpholine-4-carboxamide analogs to enhance metabolic stability while maintaining target affinity?

- Methodological Answer: Use structure-activity relationship (SAR) studies guided by:

- Bioisosteric replacements : Replace labile functional groups (e.g., ester linkages) with stable alternatives (e.g., amides or heterocycles).

- Metabolic profiling : Conduct in vitro microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to block oxidative metabolism.

- Computational modeling : Apply molecular docking (AutoDock, Schrödinger) to predict binding affinities post-modification. Validate with SPR or ITC for binding kinetics .

Q. How can researchers address the challenges of thiomorpholine-4-carboxamide’s solubility and stability in aqueous media during in vitro assays?

- Methodological Answer:

- Solubility enhancement : Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) validated for biocompatibility. Pre-saturate buffers with the compound to avoid precipitation.

- Stability testing : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-sensitive compounds, use buffered solutions (PBS, HEPES) adjusted to physiological pH (7.4).

- Lyophilization : For long-term storage, lyophilize compounds with cryoprotectants (trehalose, mannitol) and reconstitute in stable solvents .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in thiomorpholine-4-carboxamide bioactivity studies?

- Methodological Answer: Fit dose-response curves using nonlinear regression models (e.g., Hill equation) in software like GraphPad Prism. Calculate EC/IC values with 95% confidence intervals. For high-throughput data, apply robust Z-factor analysis to distinguish true hits from background noise. Validate reproducibility via independent triplicate experiments with blinded analysis .

Q. How can researchers design a robust SAR study for thiomorpholine-4-carboxamide derivatives to prioritize compounds for in vivo testing?

- Methodological Answer:

- Library design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at positions predicted to influence target binding (C-2, C-5 of the thiomorpholine ring).

- High-throughput screening : Use 96/384-well plates for parallelized assays (e.g., fluorescence-based enzymatic inhibition).

- Hit criteria : Prioritize compounds with ≥50% activity at 10 µM, selectivity index >10 (vs. off-targets), and acceptable cytotoxicity (CC > 50 µM in HEK293 cells).

- ADME screening : Include permeability (Caco-2 assay), plasma protein binding, and CYP inhibition profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.